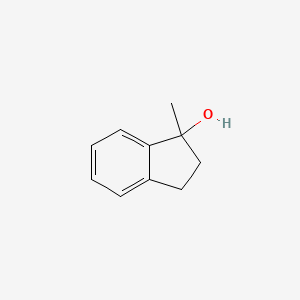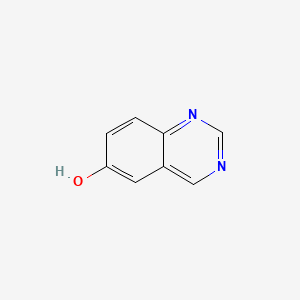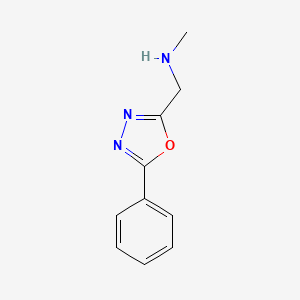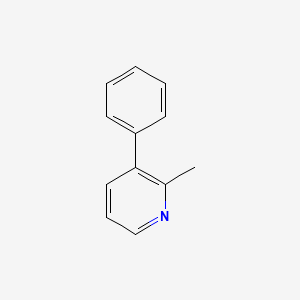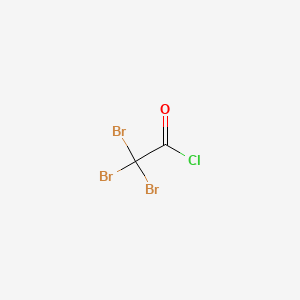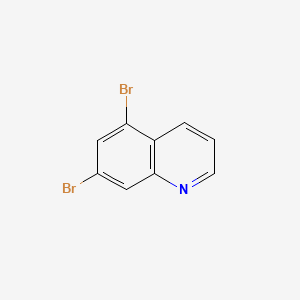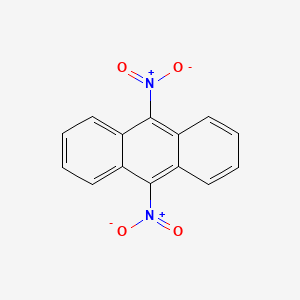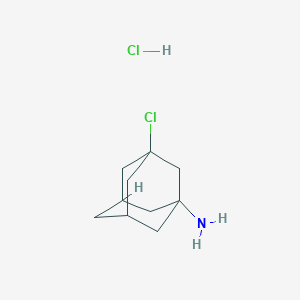
3-Chloroadamantan-1-amine hydrochloride
Overview
Description
3-Chloroadamantan-1-amine hydrochloride is a chemical compound that belongs to the class of adamantane derivatives . It is a white crystalline powder that is soluble in water and has a molecular weight of 222.15 g/mol.
Synthesis Analysis
The synthesis of adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, often involves the use of orthoesters with amine hydrochlorides . The process involves acetylation of unknown amine hydrochloride salts with trimethyl orthoacetate (TMOA) in the absence of solvent . The reaction progress is monitored chromatographically, and the amide product is identified spectroscopically .
Molecular Structure Analysis
The molecular formula of 3-Chloroadamantan-1-amine hydrochloride is C10H17Cl2N . The compound has a molecular weight of 222.15 g/mol . The IUPAC name is (5S,7R)-3-chloroadamantan-1-amine;hydrochloride . The InChIKey is BRXNXSCWHSVIPC-YFDATDCASA-N .
Physical And Chemical Properties Analysis
3-Chloroadamantan-1-amine hydrochloride has a molecular weight of 222.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 221.0738049 g/mol, and its monoisotopic mass is also 221.0738049 g/mol . The topological polar surface area is 26 Ų .
Scientific Research Applications
-
Neurotransmission Research
- Application : 1-Adamantanamine Hydrochloride acts as a dopamine receptor agonist by enhancing the synthesis and release of dopamine from nerve cells and delaying the reuptake into synaptic vesicles .
- Method : The compound is typically administered in a laboratory setting, often in animal models, to study its effects on dopamine neurotransmission .
- Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
-
Antiviral Research
- Application : 1-Adamantanamine Hydrochloride has been used as an anti-influenza A virus agent .
- Method : The compound is typically used in a laboratory setting to study its antiviral properties. It’s often administered to cells or organisms infected with the influenza A virus .
- Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
-
Medicinal Chemistry
- Application : Adamantane derivatives have been used in the development of various pharmaceuticals due to their unique structural, biological, and stimulus-responsive properties . They can improve the lipophilicity and stability of drugs .
- Method : The incorporation of adamantane fragments into pharmaceuticals is typically achieved through chemical synthesis .
- Results : Nitrogen-containing pharmaceuticals derived from adamantane, such as amantadine, rimantadine, and memantine, exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
-
Catalyst Development
- Application : Adamantane derivatives have been used in the development of catalysts .
- Method : The unique structural properties of adamantane derivatives make them suitable for use in catalyst development .
- Results : The specific results or outcomes would depend on the type of catalyst being developed and the specific adamantane derivative being used .
Future Directions
Adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, have potential applications in various scientific and industrial fields. For instance, the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . These results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
properties
IUPAC Name |
3-chloroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNXSCWHSVIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327341 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroadamantan-1-amine hydrochloride | |
CAS RN |
90812-21-8 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



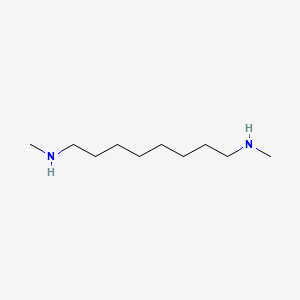
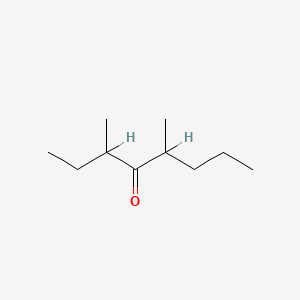
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
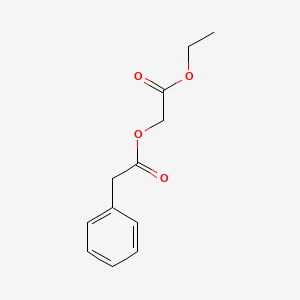
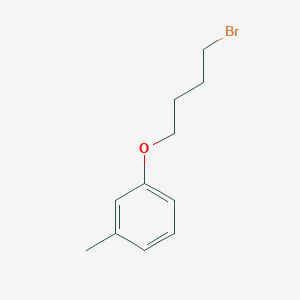
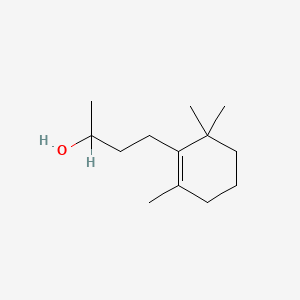
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
